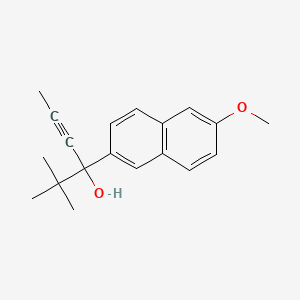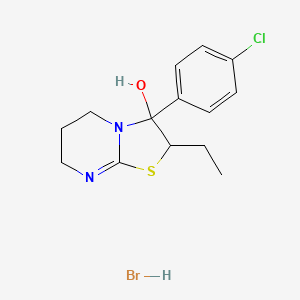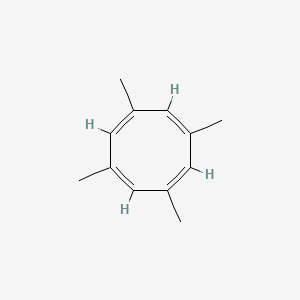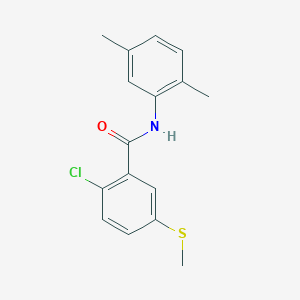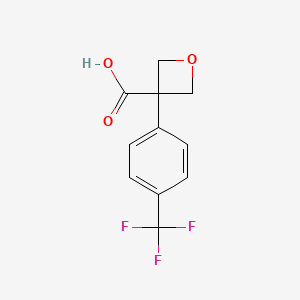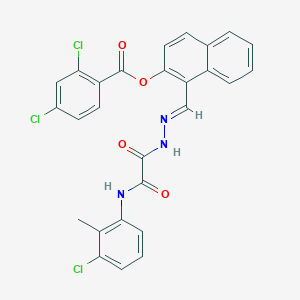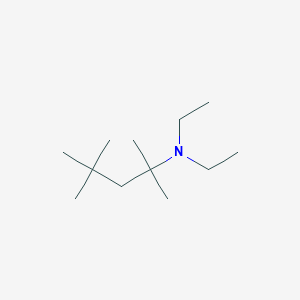
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione is an organic compound with a complex structure that includes both indene and diketone functionalities
Preparation Methods
The synthesis of 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and environmentally friendly, as it reduces waste and enhances atom economy.
Chemical Reactions Analysis
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone functionalities into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. For example, it acts as an anaphylatoxin receptor antagonist by binding to the receptor and inhibiting its activity . This interaction can modulate various biological processes, including inflammation and immune response.
Comparison with Similar Compounds
Similar compounds to 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione include:
These compounds share similar structural features but differ in their specific functional groups and chemical properties
Properties
CAS No. |
1483-71-2 |
|---|---|
Molecular Formula |
C23H16O3 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-phenacyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C23H16O3/c24-20(16-9-3-1-4-10-16)15-23(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)22(23)26/h1-14H,15H2 |
InChI Key |
RMDJHCGTHAGOQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


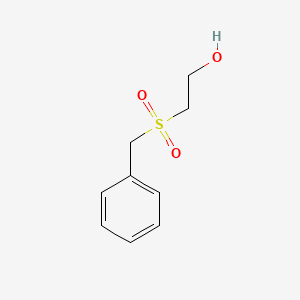
![Methyl 5-(1-amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)furan-2-carboxylate](/img/structure/B11950119.png)
